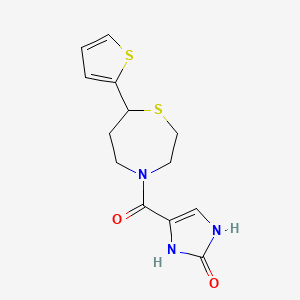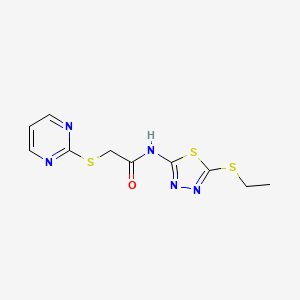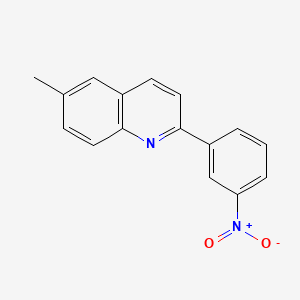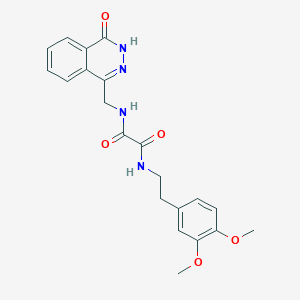
4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one” is a complex organic molecule that contains several heterocyclic rings, including a thiophene, a thiazepane, and an imidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a common method for synthesizing imidazole rings involves the reaction of an aldehyde with an amine and a formamide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the imidazole ring is a common motif in biological molecules and can participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of an imidazole ring could make the compound more polar and increase its solubility in water .Applications De Recherche Scientifique
Electrocatalysis
A study by Nasirizadeh et al. (2013) reported the electrosynthesis of an imidazole derivative, used as a bifunctional electrocatalyst for the oxidation of substances like ascorbic acid and adrenaline. This derivative, applied on a multi-wall carbon nanotube modified glassy carbon electrode, demonstrated effective simultaneous determination of multiple compounds, showcasing its utility in biosensing and analytical applications N. Nasirizadeh, Z. Shekari, H. Zare, M. R. Shishehbore, A. Fakhari, H. Ahmar, 2013.
Anticancer Activities
Gomha et al. (2017) explored novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety for their potent anticancer activities. The study synthesized a series of derivatives and evaluated them against Hepatocellular carcinoma cell lines, identifying compounds with significant inhibitory effects. This work contributes to the development of new anticancer agents S. M. Gomha, Mohamad R. Abdelaziz, N. A. Kheder, Hassan M. Abdel‐aziz, S. Alterary, Y. Mabkhot, 2017.
Anticonvulsant Properties
Stillings et al. (1986) discussed the synthesis and pharmacological evaluation of substituted 1,3,4-thiadiazoles, demonstrating potent anticonvulsant properties. This research underscores the therapeutic potential of such compounds in treating epilepsy and related disorders M. Stillings, A. P. Welbourn, D. S. Walter, 1986.
Advanced Materials
Zhou et al. (2010) conducted a study on donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole, focusing on their application in bulk heterojunction solar cells. By positioning alkyl chains on the benzothiadiazole unit, the study aimed to improve the solubility and molecular weight of the polymers, enhancing the efficiency of solar cells. This research highlights the importance of such compounds in the development of renewable energy technologies Huaxing Zhou, Liqiang Yang, S. Xiao, Shubin Liu, W. You, 2010.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c17-12(9-8-14-13(18)15-9)16-4-3-11(20-7-5-16)10-2-1-6-19-10/h1-2,6,8,11H,3-5,7H2,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQNZPPPRCHKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate](/img/structure/B2427518.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2427519.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2427521.png)




![4-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B2427531.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427534.png)
![N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide](/img/structure/B2427535.png)
![3-(4-fluorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427536.png)
